molecular formula C12H14N4O B6418913 N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide CAS No. 1281140-81-5

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide

Cat. No.: B6418913
CAS No.: 1281140-81-5
M. Wt: 230.27 g/mol
InChI Key: RIJMQBHBDGXQPK-UHFFFAOYSA-N
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Description

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide is a heterocyclic amide derivative featuring a pyridine ring substituted at position 6 with an imidazole group and at position 3 with a 2-methylpropanamide moiety.

Properties

IUPAC Name

N-(6-imidazol-1-ylpyridin-3-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(2)12(17)15-10-3-4-11(14-7-10)16-6-5-13-8-16/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJMQBHBDGXQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide typically involves the formation of the imidazole and pyridine rings, followed by their fusion and subsequent attachment of the propanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyridine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the imidazole or pyridine rings .

Mechanism of Action

The mechanism of action of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways within biological systems. The imidazole and pyridine rings can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (hereafter referred to as Compound A ), a structurally related analog documented in ChemBase (2014) . Key differences in structure and properties are outlined below:

Structural Differences

Feature Target Compound Compound A
Core Structure Pyridine ring with imidazole at position 6 Fused tetrahydroimidazo[1,2-a]pyridine ring
Amide Substituent 2-Methylpropanamide 2-Methylpropanamide with additional triazole group
Heterocyclic Additions Single imidazole substituent Imidazo-pyridine fused ring + 1,2,4-triazole

Physicochemical Properties

Property Target Compound (Predicted) Compound A (Reported)
H-Bond Acceptors 3 (imidazole N, amide O) 4
H-Bond Donors 1 (amide NH) 1
LogD (pH 5.5) ~0.5 (estimated) -0.28
Acid pKa ~4.5 (amide NH) 13.7
Key Observations:

Hydrogen-Bonding Capacity : Compound A has an additional triazole group, increasing H-bond acceptors to 4 compared to the target compound’s 2. This may enhance solubility or binding affinity in polar environments.

Lipophilicity (LogD) : The lower LogD of Compound A at pH 5.5 (-0.28) suggests higher hydrophilicity than the target compound (estimated LogD ~0.5), likely due to the triazole’s polarity.

pKa Differences : The stark contrast in acid pKa (13.7 for Compound A vs. ~4.5 for the target) reflects structural influences. Compound A’s high pKa implies a weakly acidic proton, possibly from the tetrahydroimidazo-pyridine ring, whereas the target’s pKa aligns with amide NH acidity.

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